5-methyl-N-(4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-3-carboxamide
Description
5-Methyl-N-(4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities
Properties
IUPAC Name |
5-methyl-N-(4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-10-7-8-14(13-6-4-3-5-12(10)13)17-16(20)15-9-11(2)18-19-15/h3-6,9-10,14H,7-8H2,1-2H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZWUFKFNOZBQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2=CC=CC=C12)NC(=O)C3=NNC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-N-(4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of the Methyl Group: The methyl group at the 5-position of the pyrazole ring can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Coupling with the Tetrahydronaphthalene Derivative: The final step involves the coupling of the pyrazole core with the 4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl moiety, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, and various nucleophiles
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes
Reduction: Alcohols or amines
Substitution: Amides, esters, or ethers
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its anti-inflammatory and antiviral properties make it a candidate for drug development.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-methyl-N-(4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-3-carboxamide exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors.
Pathways Involved: It may modulate signaling pathways related to inflammation, viral replication, or cell proliferation.
Comparison with Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Thiazole Derivatives: Exhibiting antioxidant, analgesic, and antimicrobial activities.
Pyrazole Derivatives: Possessing antileishmanial and antimalarial activities.
Uniqueness: 5-methyl-N-(4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazole-3-carboxamide stands out due to its specific structural features and potential applications in various fields. Its unique combination of functional groups and molecular framework contributes to its distinct biological and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
